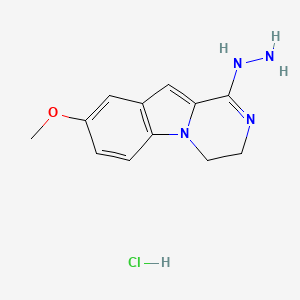
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully hydrogenated compound.
科学的研究の応用
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is unique due to its specific hydrazino and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to other indole derivatives .
生物活性
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antitumor effects and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted indoles under controlled conditions. Recent methodologies have focused on optimizing yields and enhancing the biological profiles of the resulting compounds through structural modifications .
Antitumor Activity
Several studies have indicated that derivatives of pyrazinoindoles, including this compound, exhibit notable antitumor properties. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to tumor growth. For example, it has demonstrated inhibitory activity against certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazine and methoxy groups can enhance enzyme selectivity and potency .
Case Study 1: Antitumor Efficacy
In a recent study involving a series of indazole derivatives, one analog demonstrated an IC50 value of 25.3 ± 4.6 nM against KG1 cell lines. This suggests that similar derivatives of this compound may possess comparable or enhanced antitumor efficacy .
Case Study 2: Selective Kinase Inhibition
Another research effort highlighted the selective inhibition of FGFR kinases by structurally related compounds. The most potent inhibitors exhibited IC50 values lower than 4 nM. Such findings underscore the potential for developing targeted therapies based on the pyrazinoindole scaffold .
Data Tables
| Biological Activity | IC50 Value (nM) | Cell Line/Target |
|---|---|---|
| Antitumor Activity | 25.3 ± 4.6 | KG1 Cell Line |
| FGFR Kinase Inhibition | < 4 | FGFR1/FGFR2 |
| ERK1/2 Activity | 20 - 30 | Various Cancer Cell Lines |
特性
CAS番号 |
127556-79-0 |
|---|---|
分子式 |
C12H15ClN4O |
分子量 |
266.73 g/mol |
IUPAC名 |
(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-17-9-2-3-10-8(6-9)7-11-12(15-13)14-4-5-16(10)11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
InChIキー |
MAJNQCWZPYDJKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















